
1,8-二甲氧基萘
描述
1,8-Dimethoxynaphthalene is a chemical compound that is a derivative of naphthalene with methoxy groups at the 1 and 8 positions. It is related to other naphthalene derivatives that have been studied for their unique chemical properties and potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of derivatives of 1,8-dimethoxynaphthalene can involve various chemical reactions. For instance, 1,8-diaminonaphthalene can react selectively with 9-BBN (9-borabicyclo[3.3.1]nonane) to form bridging and non-bridging bis(aminoborane) compounds, which can then be used to create novel diaminoborate ligand systems for transition metal complexes . Additionally, photochemical synthesis methods have been employed to create derivatives such as 8b-methoxy- and 4,8b-dimethoxy-1,2-diphenyl-2a,8b-dihydrocyclobuta[a]naphthalene from 1,4-dimethoxynaphthalene .
Molecular Structure Analysis
The molecular structure of 1,8-dimethoxynaphthalene derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene shows that the molecule is located on a twofold rotation axis with benzoyl groups in opposite directions, and the molecular packing is stabilized by weak hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene reveals helical alignments and the contribution of classical and non-classical hydrogen bonding to the molecular packing structure .
Chemical Reactions Analysis
1,8-Dimethoxynaphthalene and its derivatives participate in various chemical reactions. The equilibrium between protonated 1,8-bis(diethylamino)-2,7-dimethoxynaphthalene and its intramolecularly hydrogen-bonded form is established slowly, with deprotonation occurring through a non-hydrogen-bonded open form . Moreover, the polymerization of 1,8-diaminonaphthalene has been theoretically studied, suggesting a radical-radical pathway leading to a mixture of compounds with ortho-C-C and para-C-N linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-dimethoxynaphthalene derivatives are influenced by their molecular structure. For instance, the high basicity of 1,8-bis(diethylamino)-2,7-dimethoxynaphthalene is attributed to strain in the amine and the presence of an intramolecular hydrogen bond . The crystal structure studies also provide insights into the dynamic features of these molecules in solution, such as the temperature-dependent rotation behavior of certain bonds . Additionally, the presence of intramolecular hydrogen bonds can be affected by substituents, as seen in the study of 1-dimethylamino-2,7-dimethoxynaphthalene derivatives .
科学研究应用
抗氧化活性
1,8-二甲氧基萘已被研究其抗氧化特性。研究表明它可以与烷基过氧自由基反应,这在自动氧化过程的研究中很重要。 该化合物的动力学已使用差示氧吸收仪进行探索,以了解其在抑制氧化反应方面的有效性 .
合成异黑素材料
该化合物已被用于合成异黑素材料。 具体而言,已完成了其区域选择性硼化,这是创建具有潜在应用的各向异性合成异黑素材料的关键步骤,这些应用包括材料科学和生物工程等各个领域 .
真菌致病性
在植物病理学方面,据信 1,8-二甲氧基萘通过漆酶的氧化活性在附着胞壁周围聚合成黑色素。 此过程对于真菌致病性至关重要,尤其是在炭疽菌属和稻瘟病菌属等已知影响作物的物种中 .
安全和危害
作用机制
Target of Action
1,8-Dimethoxynaphthalene is a phytotoxic compound produced by the endophytic fungus Daldinia eschscholtzii . Its primary targets are the mitochondria in the cells of certain plant species . The mitochondria play a crucial role in energy production, and by targeting them, 1,8-Dimethoxynaphthalene can disrupt the normal functioning of the plant cells .
Mode of Action
The compound interacts with its targets by inhibiting the basal oxygen consumption rate in isolated mitochondria from the seedlings of the plant species Medicago sativa . This inhibition leads to serious damage to the mitochondrial membrane potential, causing significant disruption in the energy production process .
Biochemical Pathways
The primary biochemical pathway affected by 1,8-Dimethoxynaphthalene is the oxidative phosphorylation pathway, which is responsible for ATP production in the mitochondria . By inhibiting oxygen consumption, the compound disrupts this pathway, leading to a decrease in ATP production and thus, energy availability for the plant cells .
Result of Action
The primary result of the action of 1,8-Dimethoxynaphthalene is the inhibition of growth in the targeted plant species . This is due to the disruption of energy production in the plant cells, which affects various cellular processes and ultimately leads to growth inhibition .
生化分析
Cellular Effects
A study on a similar compound, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione, showed that it induced apoptotic cell death in liver cancer cells by increasing cellular reactive oxygen species levels .
Molecular Mechanism
The molecular mechanism of action of 1,8-Dimethoxynaphthalene is not well-understood. Given its structural similarity to naphthalene, it may interact with biological molecules through pi-pi stacking or hydrophobic interactions. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1,8-Dimethoxynaphthalene in laboratory settings. Its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .
Dosage Effects in Animal Models
The effects of 1,8-Dimethoxynaphthalene at different dosages in animal models have not been reported. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
The metabolic pathways involving 1,8-Dimethoxynaphthalene are not well-characterized. It’s not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
属性
IUPAC Name |
1,8-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPDMEIIZPOYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398459 | |
| Record name | 1,8-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10075-66-8 | |
| Record name | 1,8-Dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene, 1,8-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 1,8-Dimethoxynaphthalene against the coffee pathogen Mycena citricolor?
A: Research suggests that 1,8-Dimethoxynaphthalene, released as a volatile organic compound (VOC) by the fungus Daldinia eschscholtzii, inhibits Mycena citricolor growth. Specifically, it appears to damage the pathogen's pseudopilei, which are crucial for spore production and dispersal. While the exact mechanism is not fully understood, scanning electron microscopy confirmed structural damage to the pseudopilei after exposure to 1,8-Dimethoxynaphthalene. []
Q2: Besides its antifungal activity, are there other biological activities associated with 1,8-Dimethoxynaphthalene?
A: Yes, 1,8-Dimethoxynaphthalene demonstrated antiproliferative activity by inhibiting the growth of Raw 264.7 and THP-1 cancer cell lines. [] Additionally, it inhibited the biosynthesis of dihydroxynaphthalene (DHN) melanin in a study exploring fungal melanin biosynthesis inhibitors. []
Q3: What is the molecular formula and weight of 1,8-Dimethoxynaphthalene?
A: 1,8-Dimethoxynaphthalene has the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol. []
Q4: Are there any studies investigating the structure of 1,8-Dimethoxynaphthalene?
A: Yes, X-ray crystallography studies revealed a close proximity between the oxygen atoms of the two methoxy groups in the 1,8-Dimethoxynaphthalene molecule. This proximity induces a slight deformation in the naphthalene structure. Interestingly, despite the deformation, the bond lengths remain unaffected, and the O…O distances are similar to those observed in other compounds with similar structural features. This observation suggests an anisotropic nature of O…O interactions in this system. []
Q5: Has 1,8-Dimethoxynaphthalene been isolated from natural sources?
A: Yes, 1,8-Dimethoxynaphthalene has been found in various fungi, including Xylaria sp., [] a marine fungus (No. 3920), [] Cladosporium sp. JJM22, [] Daldinia eschscholtzii PSU-STD57, [] Nodulisporium sp. A4, [] and Leptographium wageneri var. pseudotsugae. [] It has also been isolated from the rhizomes of the plant Asphodelus tenuifolius. []
Q6: What spectroscopic data are available for characterizing 1,8-Dimethoxynaphthalene?
A: The structure of 1,8-Dimethoxynaphthalene has been elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , , ]
Q7: Have there been studies on the interaction of 1,8-Dimethoxynaphthalene with light?
A: Yes, research has investigated the fluorescence quenching of 1,8-Dimethoxynaphthalene in its excited singlet state upon interaction with various organic compounds. [] This suggests potential applications in areas like photochemistry or as a fluorescent probe.
Q8: Are there any known synthetic routes for producing 1,8-Dimethoxynaphthalene?
A: While isolation from natural sources is common, 1,8-Dimethoxynaphthalene can be synthesized. One reported method involves the alumina-catalyzed cyclodimerization of specific 4-hydroxymethyl derivatives of naphthalene compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



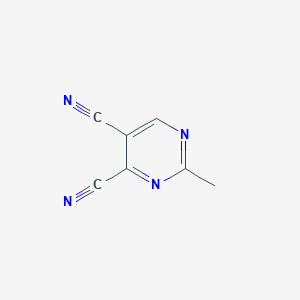
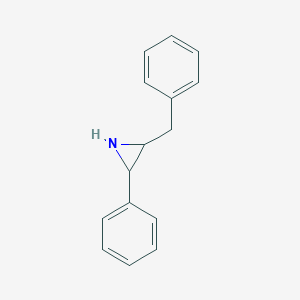
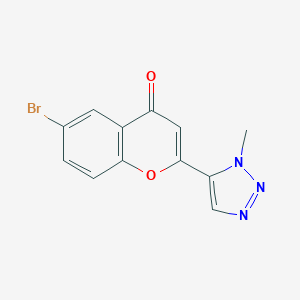
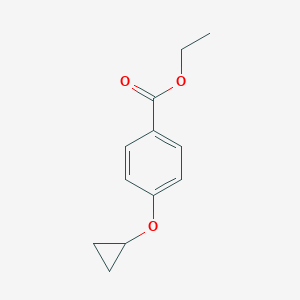
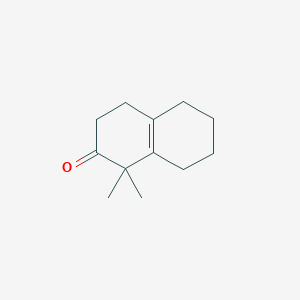
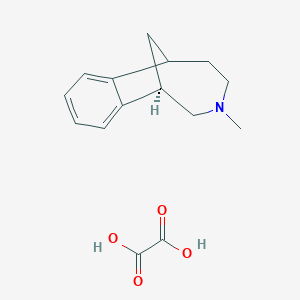
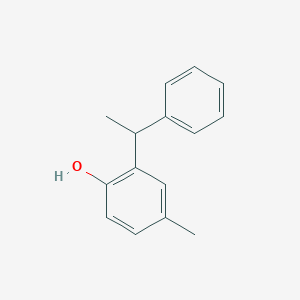

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)
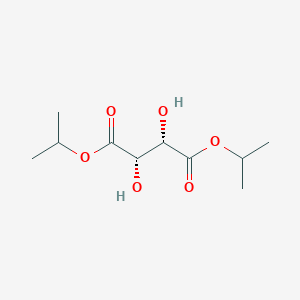


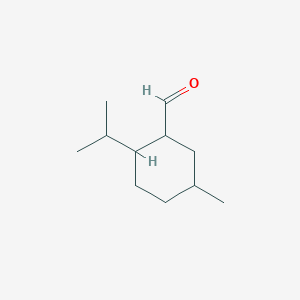
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)